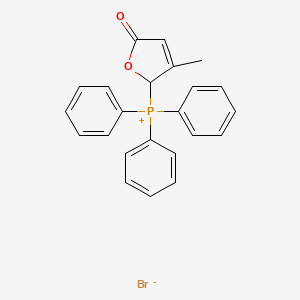
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and properties It consists of a furan ring substituted with a methyl group and a keto group, along with a triphenylphosphanium moiety attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide typically involves the reaction of 3-methyl-5-oxo-2,5-dihydrofuran with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromide ion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its reactive functional groups. The triphenylphosphanium moiety can participate in nucleophilic substitution reactions, while the furan ring and keto group can undergo various transformations. These interactions can modulate the activity of enzymes or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[(4-methyl-5-oxo-2,5-dihydrofuran-2-yl)oxy]methylidene}-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one: This compound shares the furan ring structure but has different substituents and functional groups.
2,3-Dihydro-5-methylfuran: Similar in having a furan ring with a methyl group but lacks the triphenylphosphanium moiety.
Uniqueness
(3-Methyl-5-oxo-2,5-dihydrofuran-2-yl)(triphenyl)phosphanium bromide is unique due to the presence of the triphenylphosphanium group, which imparts distinct reactivity and potential applications compared to other furan derivatives. This makes it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
60270-04-4 |
|---|---|
Molecular Formula |
C23H20BrO2P |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
(3-methyl-5-oxo-2H-furan-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H20O2P.BrH/c1-18-17-22(24)25-23(18)26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-17,23H,1H3;1H/q+1;/p-1 |
InChI Key |
XZLPXWPOUVSRBE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















